[(1-Difluoromethanesulfonylpiperidin-4-yl)methyl](methyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Difluoromethanesulfonylpiperidin-4-yl)methylamine typically involves the reaction of piperidine derivatives with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-Difluoromethanesulfonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine hydrochloride: A closely related compound with similar properties and applications.
Piperidine derivatives: Compounds with a piperidine ring structure, used in various pharmaceutical applications.
Uniqueness
(1-Difluoromethanesulfonylpiperidin-4-yl)methylamine is unique due to its difluoromethanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in research and development, particularly in the synthesis of novel pharmaceuticals .
Properties
Molecular Formula |
C8H16F2N2O2S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-[1-(difluoromethylsulfonyl)piperidin-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H16F2N2O2S/c1-11-6-7-2-4-12(5-3-7)15(13,14)8(9)10/h7-8,11H,2-6H2,1H3 |
InChI Key |
CQFNDYHTWRVZIS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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